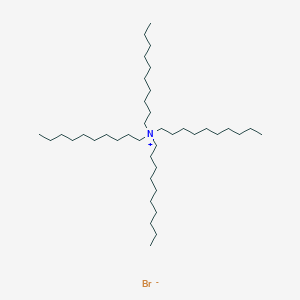

Tetrakis(decyl)ammonium bromide

Overview

Description

Tetrakis(decyl)ammonium bromide is a cationic surfactant . It is a quaternary ammonium/phosphonium salt that is used as an ion-pair agent and for the modification of bentonite .

Synthesis Analysis

Tetrakis(decyl)ammonium bromide acts as a phase transfer agent for platinum salts from an aqueous to organic phase during the synthesis of platinum nanocrystals . It also plays the same role for transferring gold ions from an aqueous to an organic phase during the synthesis of gold nanoparticles . It has been used as a reactant in the synthesis of ionic monomers to produce soft thermoplastic polyurethanes .Molecular Structure Analysis

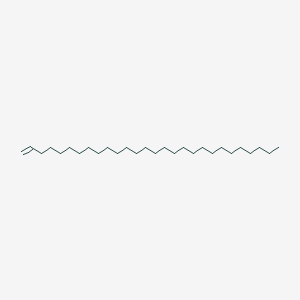

The linear formula of Tetrakis(decyl)ammonium bromide is [CH3(CH2)9]4N (Br) . Its molecular weight is 659.01 .Chemical Reactions Analysis

Tetrakis(decyl)ammonium bromide is used in the alkylation of (E)‐pyridine aldoximes and (E)‐ketoximes with dihalohydrins .Physical And Chemical Properties Analysis

Tetrakis(decyl)ammonium bromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications

Cationic Surfactant

Tetrakis(decyl)ammonium bromide is a cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Ion-Pair Agent

This compound is used as an ion-pair agent . Ion-pair agents are used in chromatography to separate ionic and highly polar substances on reversed phase HPLC columns .

Modification of Bentonite

Tetrakis(decyl)ammonium bromide is used for the modification of bentonite . Bentonite is a type of clay that has various applications in drilling mud, binder, purifier, absorbent, and as a groundwater barrier.

Phase Transfer Agent for Platinum Salts

It acts as a phase transfer agent for platinum salts from aqueous to organic phase during the synthesis of platinum nanocrystals . This is crucial in the field of nanotechnology where control over the size and shape of nanoparticles can significantly influence their properties.

Phase Transfer Agent for Gold Ions

Similarly, it is used as a phase transfer agent for gold ions from an aqueous to an organic phase during the synthesis of gold nanoparticles . Gold nanoparticles have applications in various fields such as medicine, electronics, and catalysis.

Alkylation of Pyridine Aldoximes and Ketoximes

Tetrakis(decyl)ammonium bromide is used in the alkylation of (E)‐pyridine aldoximes and (E)‐ketoximes with dihalohydrins . This reaction is important in organic synthesis.

Synthesis of Ionic Monomers

It has been used as a reactant in the synthesis of ionic monomers to produce soft thermoplastic polyurethanes . Thermoplastic polyurethanes have applications in various industries including automotive, footwear, and medical devices.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tetrakis-decylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNISXOXSNAHBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933631 | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(decyl)ammonium bromide | |

CAS RN |

14937-42-9 | |

| Record name | Tetradecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(decyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetrakis(decyl)ammonium bromide in chemical analysis?

A: Tetrakis(decyl)ammonium bromide (TDeABr) is often employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) techniques. [] Its role stems from its ability to interact with certain analytes, enhancing their separation and detection. For instance, TDeABr is used in the derivatization of bile acids, improving their detection sensitivity in fluorescence-based HPLC methods. []

Q2: How does the alkyl chain length of lipids like Tetrakis(decyl)ammonium bromide affect caffeine detection in taste sensors?

A: Research suggests that the length of the alkyl chain in lipids significantly influences the sensitivity of taste sensors to caffeine. Studies comparing Tetrakis(decyl)ammonium bromide (R10) with other lipids possessing varying alkyl chain lengths (R8, R12, R16) revealed that the electric responses generated by the lipid membranes upon interaction with caffeine were directly related to the alkyl chain length. [] This finding implies that optimizing the lipid composition, particularly the alkyl chain length, can enhance the sensor's sensitivity to caffeine.

Q3: Can you elaborate on the interaction between Tetrakis(decyl)ammonium bromide and caffeine in a taste sensor?

A: While the exact mechanism of interaction requires further investigation, research indicates that caffeine, being an uncharged molecule, interacts more favorably with lipid membranes containing amine compounds like Tetrakis(decyl)ammonium bromide compared to phosphate lipid membranes. [] This suggests a potential role of the amine group in TDeABr in facilitating the interaction with caffeine. Further research exploring the influence of concentration and specific structural features of TDeABr on caffeine interaction could provide valuable insights into optimizing sensor sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)